molecular formula C15H17N3O3S B4777851 2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B4777851
M. Wt: 319.4 g/mol
InChI Key: AIOBZKASUSSCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a pyrazole moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by its coupling with a thiazolidine precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-pyrazol-1-ylmethyl-benzoic acid: This compound shares the pyrazole and methoxy groups but lacks the thiazolidine ring.

    Thiazolidine-4-carboxylic acid derivatives: These compounds share the thiazolidine ring but may have different substituents.

Uniqueness

2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-21-13-4-3-10(14-17-12(9-22-14)15(19)20)7-11(13)8-18-6-2-5-16-18/h2-7,12,14,17H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOBZKASUSSCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-[4-Methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.